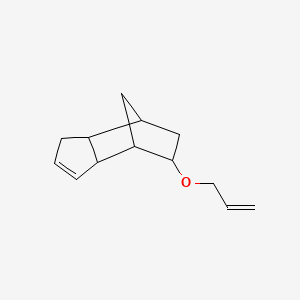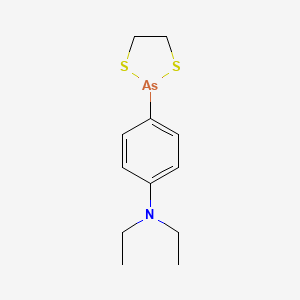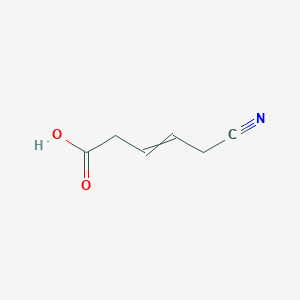![molecular formula C14H14 B14744061 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene CAS No. 208-20-8](/img/structure/B14744061.png)
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is a polycyclic aromatic hydrocarbon It is a derivative of naphthalene, characterized by the addition of a cycloheptane ring fused to the naphthalene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 1,2,3,4-tetrahydronaphthalene with a suitable reagent to form the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce halogens or other functional groups into the aromatic system.
科学的研究の応用
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: The compound can be used in studies related to the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research into potential therapeutic applications, including the development of drugs that target specific pathways involving aromatic hydrocarbons.
Industry: It can be used in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
作用機序
The mechanism of action of 7,8,9,10-Tetrahydrocyclohepta[de]naphthalene involves its interaction with molecular targets and pathways within a system. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various biochemical pathways, potentially leading to specific biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, lacking the cycloheptane ring.
Acenaphthene: Another polycyclic aromatic hydrocarbon with a different ring structure.
Perinaphthane: A compound with a similar fused ring system but different substituents.
Uniqueness
7,8,9,10-Tetrahydrocyclohepta[de]naphthalene is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying the effects of ring fusion on the reactivity and properties of polycyclic aromatic hydrocarbons.
特性
CAS番号 |
208-20-8 |
|---|---|
分子式 |
C14H14 |
分子量 |
182.26 g/mol |
IUPAC名 |
tricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaene |
InChI |
InChI=1S/C14H14/c1-2-6-12-8-4-10-13-9-3-7-11(5-1)14(12)13/h3-4,7-10H,1-2,5-6H2 |
InChIキー |
ZMDJSIOZPZPBPN-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=CC=CC3=C2C(=CC=C3)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
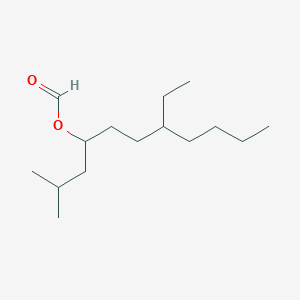
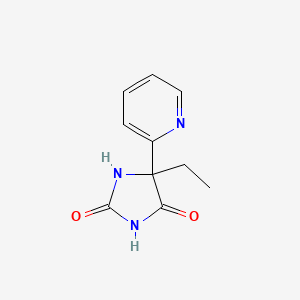
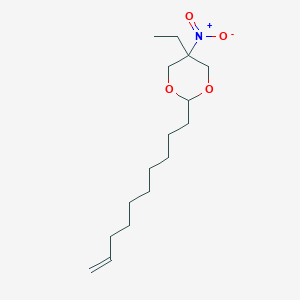
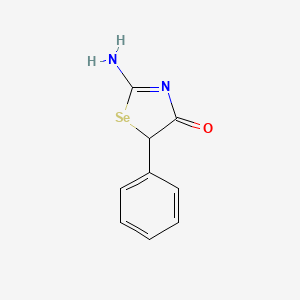
![Bicyclo[3.3.2]decane](/img/structure/B14743997.png)
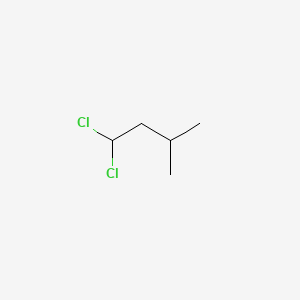
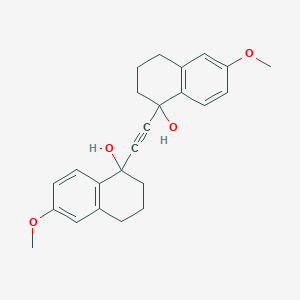
![3-[(2-Hydroxyethyl)amino]phenol](/img/structure/B14744015.png)
